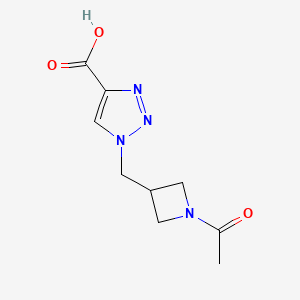
1-((1-乙酰基氮杂环丁烷-3-基)甲基)-1H-1,2,3-三唑-4-羧酸
描述
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成与药物化学
氮杂环丁烷和三唑部分在许多具有药理活性的化合物中很常见。 氮杂环丁烷环是一个四元环,它赋予一定程度的张力,可以增强分子的生物活性 。 另一方面,三唑以其在药物设计中的稳健性和多功能性而闻名 。 该化合物可以作为合成具有潜在抗菌、抗真菌或抗病毒活性的新型药物的关键中间体。
抗癌药物的开发
三唑衍生物因其潜在的抗癌特性而被探索。 所讨论的化合物可用于合成可能抑制癌细胞生长或增殖的新型三唑衍生物 。 研究可以集中在修饰氮杂环丁烷和三唑部分,以优化化合物与特定癌症靶标的相互作用。
农业化学研究
氮杂环丁烷和三唑衍生物也用于农用化学品的开发。 该化合物可以作为合成新型杀虫剂或除草剂的前体,可能导致更有效且更环保的产品 .
材料科学应用
氮杂环丁烷和三唑环的刚性和独特的电子性质使它们成为材料科学应用的有趣候选者。 该化合物可用于合成具有增强热稳定性或特定导电性能的新型聚合物或涂层 .
生物偶联和生物标志物开发
三唑环可用于“点击化学”,这是一种广泛用于生物偶联的方法。 该化合物可用于创建生物标志物或探针用于医学诊断,以高度特异性和稳定的方式连接到生物分子 .
蛋白质降解研究 (PROTACs)
该化合物的结构适合用作开发蛋白水解靶向嵌合体 (PROTACs) 的连接体。 这些分子旨在诱导特定蛋白质的降解,并且是治疗研究的一个不断增长的领域 .
拟肽和药物递送系统
氮杂环丁烷环可以模拟肽键,使该化合物在拟肽设计中很有用。 这些是模拟肽结构的分子,可用于破坏疾病状态中的蛋白质-蛋白质相互作用 .
化学生物学和酶抑制
氮杂环丁烷和三唑环都可以充当酶抑制剂。 该化合物可以被修饰以研究酶机制或开发新的抑制剂,这些抑制剂可以作为化学生物学中的工具或潜在的治疗剂 .
属性
IUPAC Name |
1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-6(14)12-2-7(3-12)4-13-5-8(9(15)16)10-11-13/h5,7H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXBETBMMKQLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


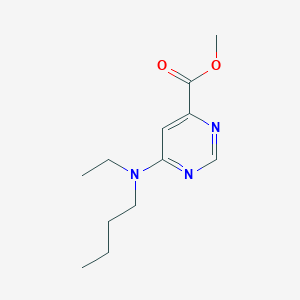
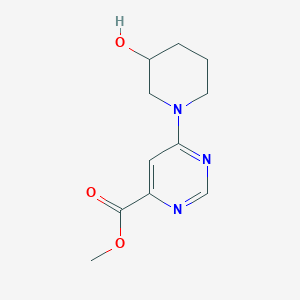
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
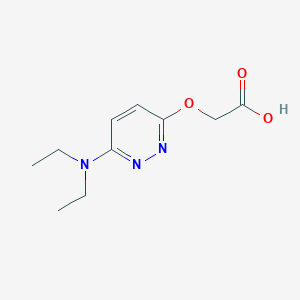
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)

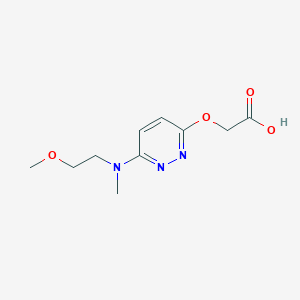
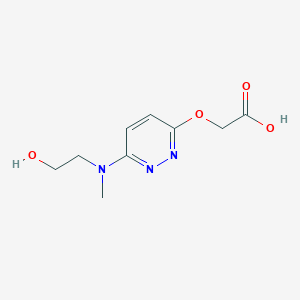

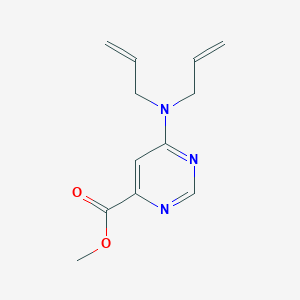


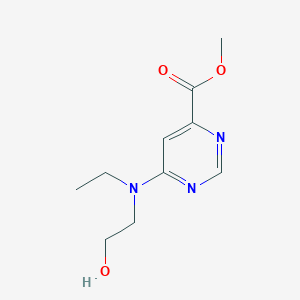
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
